N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a thiophen-2-yl group at position 5 and a 4-methoxyphenylacetamide moiety. The compound’s structure combines aromatic heterocycles (isoxazole and thiophene) with an electron-donating methoxy group, which may enhance solubility and influence binding interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)17-16(19)10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNLGMHGDPALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anti-Cancer Activity
Key Analogs :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Structure: Quinazoline sulfonyl core with a pyrrolidine substituent. Activity: Demonstrated significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay).
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) :
- Structure : 1,3,4-Oxadiazole with a sulfanyl linker and 4-nitrophenyl group.
- Activity : Evaluated for anti-tuberculosis activity (inhibiting Mycobacterium tuberculosis PyrG and PanK).
- Comparison : The nitro group in CDD-934506 is electron-withdrawing, contrasting with the target’s methoxy group. This difference may alter metabolic stability and target selectivity.
Anticonvulsant Activity
Key Analog :
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide : Structure: 1,3,4-Thiadiazole core with benzothiazole and 4-methoxyphenyl groups. Activity: 100% effectiveness in the maximal electroshock (MES) model.
Anti-Infective and Anti-Exudative Activity
Key Analogs :
- 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (Compound 27) : Structure: Thiazolotriazole core with morpholine substituent. Activity: Anti-infective properties (72–78% yield in synthesis). Comparison: The target’s thiophene substituent may enhance lipophilicity compared to morpholine, affecting membrane permeability.
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives : Activity: Anti-exudative effects (compared to diclofenac sodium). Comparison: The target’s isoxazole ring may confer greater metabolic resistance than the triazole-furan system.
Structural Features and Implications
Heterocyclic Core Variations
Substituent Effects
- 4-Methoxyphenyl : Enhances solubility and electron donation; common in CNS-active compounds.
- Thiophen-2-yl : Contributes to π-π interactions; may improve blood-brain barrier penetration compared to pyridine or morpholine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
